![molecular formula C13H14N2Si B13463125 7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
7-[2-(Trimethylsilyl)ethynyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Trimethylsilyl)ethynyl]quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 7-[2-(Trimethylsilyl)ethynyl]quinazoline typically involves the reaction of quinazoline derivatives with trimethylsilylacetylene. One common method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the trimethylsilylacetylene moiety into the quinazoline framework . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as benzene, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-[2-(Trimethylsilyl)ethynyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the trimethylsilylacetylene moiety.
Substitution: The trimethylsilyl group can be replaced with other functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-(Trimethylsilyl)ethynyl]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(Trimethylsilyl)ethynyl]quinazoline involves its interaction with specific molecular targets, such as enzymes and proteins. For example, quinazoline derivatives are known to inhibit histone methyltransferase and G9a-like protein, which play crucial roles in gene expression and chromatin structure . The compound may also interact with other molecular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
7-[2-(Trimethylsilyl)ethynyl]quinazoline can be compared with other quinazoline derivatives, such as:
Properties
Molecular Formula |
C13H14N2Si |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
trimethyl(2-quinazolin-7-ylethynyl)silane |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)7-6-11-4-5-12-9-14-10-15-13(12)8-11/h4-5,8-10H,1-3H3 |
InChI Key |
JQZJPBOUNLRGFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=NC=NC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
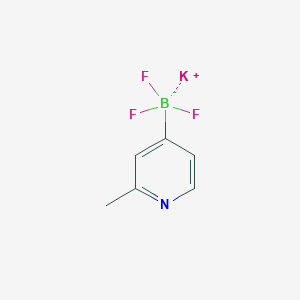
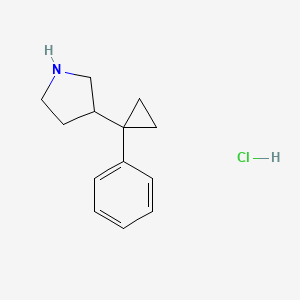
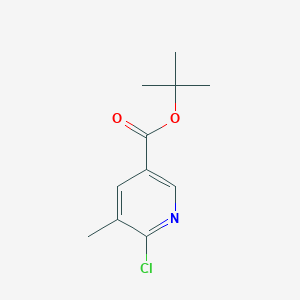
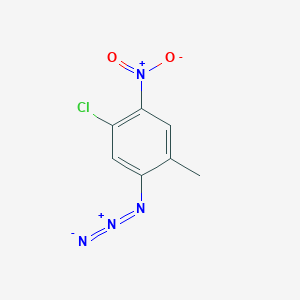
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
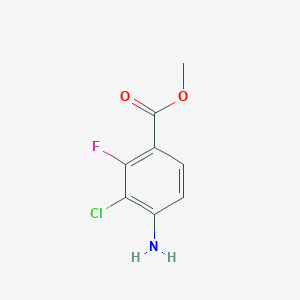

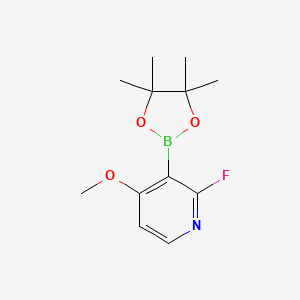
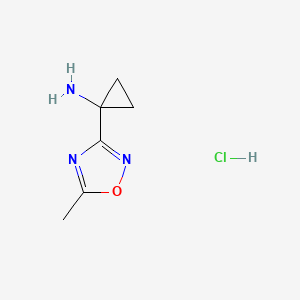
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

